(3S)-3-ethanoyloxolan-2-one
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Overview
Description
(3S)-3-ethanoyloxolan-2-one is a chemical compound characterized by its unique structure, which includes an oxolane ring with an ethanoyl group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-ethanoyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with an acylating agent in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of biocatalysts to enhance yield and purity. These methods are designed to optimize the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-ethanoyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions may be carried out using reducing agents to yield the reduced form of the compound.
Substitution: The ethanoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxo derivative, while reduction could produce a hydroxylated product.
Scientific Research Applications
(3S)-3-ethanoyloxolan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of (3S)-3-ethanoyloxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-hydroxyoxolan-2-one: This compound is similar in structure but contains a hydroxyl group instead of an ethanoyl group.
(3S)-3-methyloxolan-2-one: This compound has a methyl group attached to the third carbon instead of an ethanoyl group.
Uniqueness
(3S)-3-ethanoyloxolan-2-one is unique due to its specific functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
(3S)-3-acetyloxolan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4(7)5-2-3-9-6(5)8/h5H,2-3H2,1H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQHDIHZSDEIFH-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCOC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1CCOC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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